

An In-depth Technical Guide to the Physical and Chemical Properties of Roseoside

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoside is a naturally occurring apocarotenoid glycoside found in various plant species. It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiviral, antioxidant, and insulinotropic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of Roseoside, detailed experimental protocols for assessing its biological activities, and visualizations of relevant signaling pathways and experimental workflows. All quantitative data is presented in structured tables for ease of comparison, and methodologies for key experiments are described in detail to facilitate replication and further investigation.

Physical and Chemical Properties

Roseoside's fundamental properties are crucial for its handling, formulation, and interpretation of biological data. The following table summarizes its key physical and chemical characteristics.



Property	Value	Reference
Molecular Formula	C19H30O8	[1][2]
Molecular Weight	386.44 g/mol	[1]
Melting Point	153 °C	[1]
Appearance	Not specified in provided results	
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol.[3][4]	[3][4]
Specific Rotation	+62° (c=0.8, CHCl₃)	[1]
Storage Conditions	2-8°C	[1]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of **Roseoside**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shifts (δ, ppm)	Reference
¹³ C NMR	Data available in spectral databases.	[5][6][7][8]
¹ H NMR	Data available in spectral databases.	

Mass Spectrometry (MS)

Technique	Key Fragments (m/z)	Reference
ESI-QTOF-MS	[M-H] ⁻ at m/z 385	[9]
LC-MS	Precursor: 387.203, Fragments: 207.138336, 95.084488, 225.149826, 123.080757, 149.094864	[6]



Biological Activities and Experimental Protocols

Roseoside exhibits a range of biological activities that are of interest for drug development. This section details the protocols for key experiments that demonstrate these activities.

Antiviral Activity against Hepatitis C Virus (HCV)

Roseoside has been shown to inhibit the replication of Hepatitis C Virus by targeting the NS5A/B replicase.

• Cell Culture:

 Maintain Huh7.5 cells (a human hepatoma cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ incubator.

HCV Infection and Treatment:

- Seed Huh7.5 cells in 24-well plates.
- Once the cells reach 80-90% confluency, infect them with HCV (e.g., JFH-1 strain) at a multiplicity of infection (MOI) of 0.1.
- After 2 hours of infection, remove the virus-containing medium and wash the cells with phosphate-buffered saline (PBS).
- \circ Add fresh DMEM containing various concentrations of **Roseoside** (e.g., 5, 10, 20, 40 μ M) or a vehicle control (DMSO) to the wells.

RNA Extraction and Quantification:

- After 48 hours of incubation, harvest the cells and extract total RNA using a suitable RNA extraction kit.
- Perform reverse transcription quantitative polymerase chain reaction (RT-qPCR) to quantify the levels of HCV RNA. Use primers specific for the HCV NS5B region and a housekeeping gene (e.g., GAPDH) for normalization.



Data Analysis:

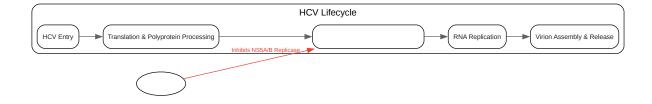
- Calculate the relative HCV RNA levels in Roseoside-treated cells compared to the vehicle control.
- Determine the 50% effective concentration (EC₅₀) of **Roseoside**.

Replicase Reaction:

- Prepare a reaction mixture containing recombinant HCV NS5A/B replicase, a suitable RNA template, ribonucleotides (ATP, GTP, CTP, UTP), and a reaction buffer.
- Add various concentrations of Roseoside or a vehicle control to the reaction mixture.
- Incubation and Detection:
 - Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
 - Quantify the newly synthesized RNA using a fluorescent dye that intercalates with doublestranded RNA (e.g., SYTO RNASelect).

Data Analysis:

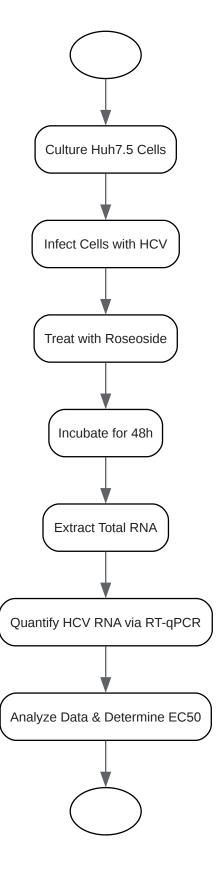
 Measure the fluorescence intensity and calculate the percentage of inhibition of NS5A/B replicase activity by Roseoside.



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Caption: **Roseoside** inhibits HCV replication by targeting the NS5A/B replicase within the viral replication complex.





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Caption: Workflow for assessing the in vitro antiviral activity of **Roseoside** against HCV.

Antioxidant Activity

Roseoside exhibits antioxidant properties by scavenging free radicals.

- Reagent Preparation:
 - Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
 - Prepare a series of concentrations of Roseoside and a positive control (e.g., ascorbic acid) in methanol.[4][10]
- Reaction:
 - \circ In a 96-well plate, add 50 μL of each **Roseoside** concentration or positive control to the wells.
 - Add 150 μL of the DPPH solution to each well.[11]
 - Prepare a blank containing methanol and the DPPH solution.
- Incubation and Measurement:
 - Incubate the plate in the dark at room temperature for 30 minutes.[4][11]
 - Measure the absorbance of each well at 517 nm using a microplate reader.[12][13]
- Data Analysis:
 - Calculate the percentage of DPPH radical scavenging activity using the formula: %
 Inhibition = [(Absorbance of control Absorbance of sample) / Absorbance of control] ×
 100
 - Determine the IC₅₀ value of **Roseoside**.
- Reagent Preparation:



- Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
 (ABTS).
- Prepare a 2.45 mM aqueous solution of potassium persulfate.
- Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[14][15]
- Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
- Prepare a series of concentrations of Roseoside and a positive control (e.g., Trolox) in a suitable solvent.
- Reaction:
 - In a 96-well plate, add 10 μL of each Roseoside concentration or positive control to the wells.
 - Add 190 μL of the diluted ABTS•+ solution to each well.[15]
- Incubation and Measurement:
 - Incubate the plate at room temperature for 6 minutes.[15]
 - Measure the absorbance at 734 nm.[14]
- Data Analysis:
 - Calculate the percentage of ABTS radical scavenging activity as described for the DPPH assay.
 - Determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Insulinotropic Activity

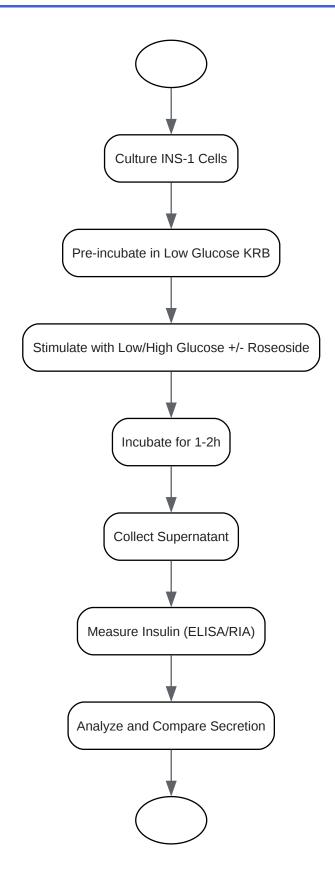
Roseoside has been shown to enhance insulin secretion from pancreatic β -cells.

Cell Culture:



- \circ Culture INS-1 cells (a rat insulinoma cell line) in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 μ M β -mercaptoethanol.
- Pre-incubation and Stimulation:
 - Seed INS-1 cells in 24-well plates.
 - Once confluent, wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.
 - Replace the pre-incubation buffer with fresh KRB buffer containing either a low (2.8 mM) or high (16.7 mM) glucose concentration, with or without various concentrations of Roseoside.
- Supernatant Collection and Insulin Measurement:
 - Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
 - Collect the supernatant from each well.
 - Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
- Data Analysis:
 - Normalize the insulin secretion to the total protein content of the cells in each well.
 - Compare the insulin secretion in the presence of Roseoside to the control at both low and high glucose concentrations.





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Caption: Workflow for assessing the insulinotropic activity of Roseoside in INS-1 cells.



Inhibition of Histamine Release

Roseoside has demonstrated the ability to inhibit histamine release from mast cells.

- Mast Cell Isolation:
 - Isolate peritoneal mast cells from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer).
 - Purify the mast cells by density gradient centrifugation.
- · Sensitization and Treatment:
 - Sensitize the mast cells with anti-dinitrophenyl (DNP) IgE antibody for a specified time.
 - Wash the cells to remove unbound IgE.
 - Pre-incubate the sensitized mast cells with various concentrations of Roseoside or a vehicle control.
- Histamine Release Induction and Measurement:
 - Induce histamine release by challenging the cells with DNP-human serum albumin (HSA) antigen.
 - Stop the reaction by centrifugation in the cold.
 - Measure the histamine content in the supernatant and the cell pellet using a fluorometric assay or an ELISA.
- Data Analysis:
 - Calculate the percentage of histamine release and the percentage of inhibition by Roseoside.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of **Roseoside**, along with comprehensive experimental protocols for evaluating its key biological



activities. The structured presentation of data and visual workflows are intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. The potent and diverse biological profile of **Roseoside** warrants further investigation to explore its full therapeutic potential.

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